Tellurium nitrate (Te(NO3)4), (T-4)-
Description
Tellurium(IV) nitrate (B79036), with the chemical formula Te(NO₃)₄, is an inorganic compound that represents the salt of tellurium in its common +4 oxidation state with nitric acid. As a highly water-soluble crystalline source of tellurium, it is valuable for applications compatible with acidic pH and where nitrate compounds are suitable. americanelements.com Like other metallic nitrates, it is an oxidizing agent and serves as an excellent precursor for producing high-purity compounds, catalysts, and nanoscale materials. americanelements.com
Properties
CAS No. |
21883-56-7 |
|---|---|
Molecular Formula |
N4O12Te |
Molecular Weight |
375.6 g/mol |
IUPAC Name |
(trinitrooxy-λ4-tellanyl) nitrate |
InChI |
InChI=1S/N4O12Te/c5-1(6)13-17(14-2(7)8,15-3(9)10)16-4(11)12 |
InChI Key |
DMBZAFLEZPIKQS-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])O[Te](O[N+](=O)[O-])(O[N+](=O)[O-])O[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Routes for Tellurium Iv Nitrate Te No3 4
Conventional Synthesis Approaches
Conventional methods for the synthesis of Tellurium(IV) nitrate (B79036) typically involve the use of aqueous nitric acid and a suitable tellurium precursor. These methods are well-established and widely used in laboratory settings.
A common and straightforward method for preparing tellurium nitrate involves the direct reaction of tellurium dioxide (TeO₂) with concentrated nitric acid. atomistry.comchemequations.com This reaction leads to the formation of a basic tellurium nitrate, Te₂O₄·HNO₃, as a primary product. atomistry.com The structure of this basic nitrate consists of puckered layers of tellurium and oxygen atoms. iucr.org To obtain the anhydrous Tellurium(IV) nitrate, the basic nitrate can be thermally decomposed above 400 °C. atamanchemicals.comwikipedia.org
The reaction can be summarized as follows: Te + 4HNO₃ → TeO₂ + 4NO₂ + 2H₂O chemequations.com
It is important to note that the solubility of tellurium dioxide in water is very low, but it increases in the presence of nitric acid due to the formation of the basic nitrate. atomistry.com
Solvothermal and hydrothermal methods offer an alternative route for the synthesis of various tellurium compounds and nanostructures by employing solvents under elevated temperatures and pressures. rsc.orgias.ac.inmdpi.com While the direct synthesis of anhydrous Te(NO₃)₄ via these methods is not extensively documented, these techniques are used to produce tellurium-containing nanostructures like nanowires, nanotubes, and nanobelts. rsc.orgias.ac.inresearchgate.net
These methods allow for precise control over the morphology and crystal structure of the resulting products by adjusting parameters such as temperature, solvent, and the presence of surfactants. rsc.orgresearchgate.net For instance, tellurium nanowires have been synthesized using a solvothermal method with ethylene (B1197577) glycol as the solvent. rsc.org Hydrothermal synthesis has been employed to create lead tellurium oxycompounds at temperatures ranging from 210 °C to 550 °C. rsc.org
Non-Aqueous Synthesis Routes
To circumvent the formation of hydrated or basic nitrates, non-aqueous synthesis routes have been developed. These methods are particularly useful for preparing anhydrous metal nitrates. A notable non-aqueous method for synthesizing anhydrous metal nitrates involves the reaction of a metal halide with dinitrogen pentoxide (N₂O₅) in an aprotic solvent. scite.airesearchgate.net
For Tellurium(IV) nitrate, a potential non-aqueous route involves the reaction of tellurium tetrachloride (TeCl₄) with dinitrogen pentoxide. This type of reaction is typically carried out in a chlorinated hydrocarbon solvent. The use of N₂O₅ as a nitrating agent is advantageous as it can lead to the direct formation of the anhydrous nitrate without the production of acidic by-products. scite.ai
Parameters Influencing Synthesis Efficiency and Product Purity
The success of any synthetic route for Tellurium(IV) nitrate hinges on the careful control of several key parameters. These factors significantly impact the reaction rate, yield, and the purity of the final product.
Temperature is a critical parameter in the synthesis of Tellurium(IV) nitrate. In conventional methods using nitric acid, the temperature must be carefully controlled to facilitate the reaction without causing the decomposition of the nitric acid or the product. For instance, the thermal decomposition of basic tellurium nitrate to yield the anhydrous form requires temperatures above 400 °C. wikipedia.org
In solvothermal and hydrothermal synthesis, both temperature and pressure are crucial for controlling the crystallization and morphology of the product. ias.ac.inmdpi.com High temperatures can lead to the formation of highly crystalline nanostructures. researchgate.net The pressure within the sealed reaction vessel (autoclave) also plays a significant role in the reaction kinetics and the final product characteristics.
Table 1: Influence of Temperature on Tellurium Compound Synthesis
| Synthesis Method | Temperature Range (°C) | Observed Effect |
|---|---|---|
| Hydrothermal | 150 - 200 | Formation of nanobelts and junctions ias.ac.in |
| Solvothermal | 180 | Controlled synthesis of various nanostructures mdpi.com |
The choice of solvent is paramount in both the synthesis and the subsequent crystallization of Tellurium(IV) nitrate. The solvent can influence reaction rates, the solubility of reactants and products, and the ultimate crystal structure of the final product. researchgate.net
In non-aqueous synthesis routes, the solvent must be inert to the highly reactive nitrating agents like dinitrogen pentoxide. Chlorinated hydrocarbons are often employed for this purpose. scite.ai The solvent's polarity and coordinating ability can also affect the crystallization process. researchgate.net For instance, using solvents of high viscosity can slow down the formation of seed crystals, potentially leading to larger and more well-defined crystals. researchgate.net The interaction between the solvent and the crystal surface can modify the surface energetics and influence the crystal shape. researchgate.net
Table 2: Common Solvents in Tellurium Chemistry and Their Roles
| Solvent | Synthetic Method | Role |
|---|---|---|
| Nitric Acid (concentrated) | Conventional | Reactant and solvent |
| Ethylene Glycol | Solvothermal | Solvent for nanoparticle synthesis rsc.org |
| Toluene | Non-aqueous | Reaction medium uzhnu.edu.ua |
Control of Reaction Stoichiometry
The synthesis of tellurium(IV) nitrate, Te(NO₃)₄, necessitates precise control over the stoichiometry of the reactants to ensure the formation of the desired product and to minimize the occurrence of competing reactions and byproducts. The choice of synthetic route and the molar ratios of the starting materials are critical factors in achieving a high yield and purity of tellurium(IV) nitrate.
One of the primary challenges in the synthesis of tellurium(IV) nitrate is the propensity of tellurium to form more stable compounds, such as tellurium dioxide (TeO₂), especially in the presence of water. When elemental tellurium is reacted with nitric acid, the reaction stoichiometry plays a pivotal role in determining the final product. The reaction can be summarized by the following equation when tellurium dioxide is the intended product:
Te + 4HNO₃ → TeO₂ + 4NO₂ + 2H₂O nih.gov
This reaction highlights that a significant amount of nitric acid is consumed in the oxidation of tellurium to its +4 oxidation state, with the concurrent formation of nitrogen dioxide and water. While this method is effective for producing tellurium dioxide, it underscores the difficulty in isolating the simple tetranitrate, as the presence of water can lead to the formation of basic tellurium nitrates or the precipitation of tellurium dioxide.
A more effective method for the preparation of anhydrous tellurium(IV) nitrate involves the reaction of tellurium tetrachloride (TeCl₄) with dinitrogen pentoxide (N₂O₅). This anhydrous route circumvents the issues associated with aqueous systems. The stoichiometry of this reaction is crucial for the complete conversion of the tetrachloride to the tetranitrate. The balanced chemical equation for this synthesis is:
TeCl₄ + 4N₂O₅ → Te(NO₃)₄ + 4NO₂Cl
In this reaction, a significant excess of dinitrogen pentoxide is typically employed to ensure the complete substitution of the chloride ligands with nitrate groups and to drive the reaction to completion. The use of a stoichiometric excess of N₂O₅ helps to prevent the formation of partially substituted intermediates, such as TeClₓ(NO₃)₄₋ₓ.
The following table summarizes the key reactants and their stoichiometric considerations in the synthesis of tellurium(IV) nitrate and related compounds.
| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Product(s) | Key Considerations |
| Tellurium (Te) | Nitric Acid (HNO₃) | 1:4 (for TeO₂) | Tellurium Dioxide (TeO₂), Nitrogen Dioxide (NO₂), Water (H₂O) | Excess nitric acid can be used. The presence of water favors the formation of TeO₂ or basic nitrates. |
| Tellurium Tetrachloride (TeCl₄) | Dinitrogen Pentoxide (N₂O₅) | 1:4 (stoichiometric) | Tellurium(IV) Nitrate (Te(NO₃)₄), Nitrosyl Chloride (NO₂Cl) | An excess of N₂O₅ is often used to ensure complete reaction and prevent the formation of mixed chloro-nitrate species. The reaction must be carried out under anhydrous conditions. |
Precise control of the reactant ratios is, therefore, paramount in directing the synthetic outcome towards the desired tellurium(IV) nitrate. The anhydrous reaction between tellurium tetrachloride and dinitrogen pentoxide offers a more reliable method for obtaining the pure compound, provided that the stoichiometry is carefully managed to favor the complete substitution of chloride ions.
Structural Elucidation and Advanced Characterization of Tellurium Iv Nitrate Te No3 4
Crystallographic Investigations
Crystallographic techniques are indispensable for determining the precise arrangement of atoms within a crystalline solid. wikipedia.org Methods such as single-crystal and powder X-ray diffraction provide foundational data on the material's structure, including the dimensions of its basic repeating unit (the unit cell) and the specific positions of atoms within that unit.
Single-Crystal X-ray Diffraction Studies of Te(NO3)4
Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive technique that provides unambiguous information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. iitk.ac.in The method involves directing a beam of X-rays onto a single, well-ordered crystal. The resulting diffraction pattern of spots is unique to the crystal's structure and allows for the precise determination of atomic positions.
Powder X-ray Diffraction Analysis of Te(NO3)4 and Derived Materials
Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of crystalline materials. libretexts.org Unlike SC-XRD, which requires a single perfect crystal, PXRD can be performed on a polycrystalline or powdered sample. libretexts.org The technique provides a diffraction pattern characterized by a series of peaks, where the position and intensity of each peak are indicative of the crystal structure. iitk.ac.in PXRD is commonly used for phase identification, quantitative analysis of mixtures, and the study of microstructural properties. iitk.ac.in
A powder XRD pattern for Te(NO3)4 would serve as a unique "fingerprint" for the compound, allowing for its identification in multiphase samples. libretexts.org Furthermore, analysis of the peak shapes can provide information on the material's crystallinity and the presence of microstructural features like crystallite size and strain. For instance, the powder XRD pattern of elemental tellurium powder shows distinct crystalline peaks at specific 2θ angles, corresponding to its known hexagonal crystal structure. researchgate.netresearchgate.net Any material derived from Te(NO3)4, such as through thermal decomposition to tellurium dioxide (TeO2), could be monitored and identified using PXRD by comparing the resulting patterns to standard diffraction data. rsc.org
Determination of Lattice Parameters and Unit Cell Dimensions
The positions of the peaks in a powder diffraction pattern are directly related to the dimensions and geometry of the unit cell through Bragg's Law. libretexts.org By indexing the diffraction pattern—assigning Miller indices (hkl) to each peak—it is possible to precisely calculate the lattice parameters (the lengths of the unit cell edges, a, b, c, and the angles between them, α, β, γ).
As specific data for Te(NO3)4 is unavailable, the crystallographic data for basic tellurium nitrate (B79036) (Te2O4·HNO3) can serve as an example of the information that can be obtained. iucr.org This compound was found to be orthorhombic, belonging to the space group Pnma. iucr.org The determined lattice parameters are detailed in the table below. A similar analysis for Te(NO3)4 would be the first step in its complete structural characterization.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 14.55 |
| b (Å) | 8.77 |
| c (Å) | 4.45 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Formula Units (Z) | 4 |
Data sourced from the study on basic tellurium nitrate, Te2O4·HNO3, for illustrative purposes. iucr.org
Analysis of Crystallite Size and Microstructural Features
Beyond identifying the crystal structure, powder XRD can reveal information about the microstructure of a material. The width of the diffraction peaks is inversely related to the average size of the crystalline domains, known as crystallites. Broader peaks generally indicate smaller crystallites or the presence of lattice strain. The Scherrer equation is a common formula used to estimate the crystallite size from the peak broadening.
A detailed analysis of the peak profiles in a PXRD pattern of Te(NO3)4 could yield valuable data on its average crystallite size and any inherent strain within the crystal lattice. This is particularly relevant for nanomaterials or materials synthesized under conditions that might lead to structural defects. For example, in studies of tellurium powder, XRD has been used to determine that treatments can alter the crystallite size and slightly increase the lattice parameters and unit cell volume. researchgate.net
Spectroscopic Characterization Techniques
Spectroscopic methods probe the interaction of electromagnetic radiation with matter to provide information about chemical bonding and molecular structure. For Te(NO3)4, vibrational spectroscopy is particularly useful for characterizing the bonds within the molecule, especially the Te-O and N-O bonds of the nitrate groups.
Vibrational Spectroscopy (FTIR, Raman) for Bonding Analysis
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of molecules. acs.org FTIR spectroscopy measures the absorption of infrared radiation by a sample at specific frequencies corresponding to its vibrational modes. acs.org Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser), where the frequency shift of the scattered light provides information about the vibrational modes. rsc.orgsjtu.edu.cn
For Te(NO3)4, these techniques would be expected to show characteristic vibrations for both the tellurium-oxygen bonds and the nitrate ligands.
Te-O Vibrations: The stretching and bending modes for Te-O bonds typically appear in the lower frequency region of the spectrum (below 800 cm⁻¹). In studies of tellurite (B1196480) minerals and glasses, bands corresponding to the stretching vibrations of Te-O bonds in TeO3 and TeO4 units are observed in the 600-800 cm⁻¹ range. nih.govanalis.com.my A peak observed around 667 cm⁻¹ in some tellurium compounds is attributed to Te-O bonds. researchgate.net
Nitrate Group Vibrations: The nitrate ion (NO3⁻) has characteristic vibrational modes. The coordination of the nitrate group to the tellurium center (i.e., whether it is monodentate, bidentate, or ionic) would cause shifts in the positions and splitting of these bands compared to the free nitrate ion.
The table below summarizes the typical vibrational modes expected for a coordinated nitrate group and the region where Te-O vibrations are found. A combined FTIR and Raman analysis of Te(NO3)4 would be critical for elucidating its bonding structure.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique Sensitivity |
|---|---|---|
| Nitrate (N-O) Asymmetric Stretch | 1250 - 1550 | FTIR, Raman |
| Nitrate (N-O) Symmetric Stretch | 1000 - 1050 | Raman (strong), FTIR (weak) |
| Nitrate Out-of-Plane Bend | ~800 - 830 | FTIR (strong) |
| Nitrate In-Plane Bend | ~700 - 750 | FTIR, Raman |
| Tellurium-Oxygen (Te-O) Stretch | 600 - 800 | FTIR, Raman |
Note: The exact positions and intensities of the peaks for Te(NO3)4 would depend on its specific molecular structure and solid-state interactions.
Electronic Spectroscopy for Electronic Transitions and Structure
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique used to probe the electronic transitions within a molecule, providing insights into its electronic structure. For tellurium(IV) nitrate, the absorption of UV or visible light would involve the excitation of electrons from occupied molecular orbitals to unoccupied ones.
The potential electronic transitions in Te(NO3)4 can be categorized as follows:
Ligand-to-Metal Charge Transfer (LMCT): In this type of transition, an electron is excited from a molecular orbital that is primarily centered on the nitrate ligands to an orbital that is predominantly centered on the tellurium(IV) ion. Given the oxidizing nature of the nitrate ligand and the +4 oxidation state of tellurium, LMCT bands would be expected in the UV region of the spectrum.
Intraligand Transitions: These transitions occur within the nitrate ligands themselves. The nitrate ion (NO3-) exhibits characteristic π → π* and n → π* transitions. These are typically observed in the deep UV region.
Metal-to-Ligand Charge Transfer (MLCT): While less likely given the electron configuration of Te(IV) and the nature of the nitrate ligand, MLCT transitions would involve the excitation of an electron from tellurium to the nitrate ligands.
Nuclear Magnetic Resonance (NMR) Studies (if applicable)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. For tellurium(IV) nitrate, NMR studies could theoretically provide valuable information.
¹²⁵Te NMR: Tellurium-125 is a spin-½ nucleus, making it suitable for NMR spectroscopy. The chemical shift of ¹²⁵Te is highly sensitive to its coordination environment and the nature of the bonded ligands. advanceseng.com The large chemical shift range of ¹²⁵Te NMR (over 5000 ppm) allows for the differentiation of subtle structural changes. advanceseng.com In a symmetric environment, such as a tetrahedral Te(NO3)4 molecule, a single resonance would be expected in the ¹²⁵Te NMR spectrum. Any deviation from this symmetry would likely result in a more complex spectrum.
¹⁴N NMR: Nitrogen-14 is another NMR-active nucleus present in tellurium(IV) nitrate. However, it is a quadrupolar nucleus, which often leads to broad signals, making it challenging to obtain high-resolution spectra. The ¹⁴N chemical shift could provide information about the bonding within the nitrate ligands and their interaction with the tellurium center.
¹⁷O NMR: Oxygen-17 NMR could also be employed, but the low natural abundance of this isotope would likely necessitate isotopic enrichment. This technique could distinguish between the different oxygen environments within the nitrate ligands, particularly if they are not all equivalent in the solid state or in solution.
Theoretical Structural Predictions and Validation
In the absence of definitive experimental data from techniques like X-ray crystallography, computational modeling serves as a vital tool for predicting the molecular structure and properties of compounds like tellurium(IV) nitrate.
Computational Modeling of Molecular Geometry (e.g., tetrahedral coordination)
Ab initio and Density Functional Theory (DFT) are computational methods that can be used to predict the geometry of molecules. For Te(NO3)4, these calculations would aim to find the lowest energy arrangement of the atoms.
A plausible starting point for the geometry of Te(NO3)4 is a tetrahedral arrangement of the four nitrate ligands around the central tellurium atom. In this model, each nitrate group would act as a monodentate ligand, coordinating to the tellurium through one of its oxygen atoms. Computational modeling would optimize this initial geometry to find the most stable conformation. It is also possible that the nitrate ligands could act as bidentate ligands, which would lead to a higher coordination number and a different geometry. Theoretical calculations could explore the relative energies of these different coordination modes to predict the most likely structure.
Bond Lengths and Angles Derived from Computational Studies
Computational studies would also provide predictions for key structural parameters such as bond lengths and angles.
Hypothetical Data Table from Computational Modeling:
| Parameter | Predicted Value |
| Te-O Bond Length | Value in Å |
| N-O (bridging) Bond Length | Value in Å |
| N-O (terminal) Bond Length | Value in Å |
| O-Te-O Bond Angle | Value in degrees |
| Te-O-N Bond Angle | Value in degrees |
| O-N-O Bond Angle | Value in degrees |
Note: The table above is a template for the type of data that would be generated from computational studies. Specific values are not provided due to the lack of published calculations for Te(NO3)4.
These predicted values could then be compared with experimental data for related tellurium(IV) compounds and nitrate complexes to assess their reasonableness. For instance, the Te-O bond length would be expected to be in the range observed for other tellurium(IV) oxides and oxoanion complexes. The geometry of the coordinated nitrate groups would also be expected to show distortions from the ideal D3h symmetry of the free nitrate ion.
Chemical Reactivity and Mechanistic Investigations of Tellurium Iv Nitrate
Oxidation-Reduction Chemistry of Te(NO₃)₄
Tellurium(IV) nitrate (B79036), Te(NO₃)₄, is recognized as an oxidizing agent, a characteristic derived from both the tellurium(IV) center and the nitrate anions. americanelements.com Nitrate compounds, in general, are oxidizing agents and can form flammable mixtures when combined with hydrocarbons. americanelements.com The Te(IV) oxidation state is common for tellurium, which can also exist in states ranging from -2 to +6. wikipedia.orgnano3dsystems.com The oxidizing power of tellurite (B1196480) (TeO₃²⁻), a related Te(IV) species, is a known mechanism of its toxicity in biological systems. nih.gov
While the general oxidizing nature of tellurium(IV) nitrate is established, specific and detailed research on its application as an oxidizing agent in synthetic chemical transformations is not extensively documented in the available literature. However, the broader chemistry of Te(IV) indicates its participation in oxidation reactions. For instance, the kinetics and mechanisms of Te(IV) oxidation by various oxidants like periodate (B1199274) have been studied to understand its redox behavior. researchgate.netosti.gov
The electrochemical behavior of tellurium in nitrate solutions provides insight into the redox potentials associated with the Te(IV) species that would be present. The standard electrode potential for the Te⁴⁺/Te couple is reported as +0.57 V. nano3dsystems.com Studies using cyclic voltammetry on tellurium electrodes in nitric acid solutions have identified specific oxidation and reduction potentials that are dependent on factors such as pH. agh.edu.plresearchgate.net
In acidic nitrate solutions (pH 1.5-3.0), multiple electrochemical processes are observed. agh.edu.plresearchgate.net Anodic peaks, corresponding to the oxidation of elemental tellurium to Te(IV) species, and cathodic peaks, corresponding to the reduction of these species, have been recorded. researchgate.net The energetics of these reactions are influenced by the formation of various soluble and insoluble products on the electrode surface. researchgate.net
Below is a table summarizing key redox potentials related to tellurium species.
| Redox Reaction | Potential (V) vs. SCE | Conditions | Source |
| Oxidation Peak (A1a) | +0.48 to +0.52 | pH 1.5, HNO₃ solution | agh.edu.plresearchgate.net |
| Oxidation Peak (A1b) | +0.60 to +0.65 | pH 1.5, HNO₃ solution | agh.edu.plresearchgate.net |
| Reduction Peak (C1a) | -0.35 to -0.40 | pH 1.5, HNO₃ solution | agh.edu.pl |
| Reduction Peak (C1b) | ~ -0.20 | pH 1.5, HNO₃ solution | agh.edu.pl |
| Standard Potential (Te⁴⁺/Te) | +0.57 | Standard Conditions | nano3dsystems.com |
Note: Potentials from cyclic voltammetry are peak potentials and can vary with experimental conditions like scan rate and pH. SCE refers to the Saturated Calomel Electrode.
Hydrolysis and Solvolysis Reactions
Tellurium(IV) nitrate is described as a highly water-soluble crystalline compound. americanelements.com Upon dissolution in water, it is expected to undergo extensive hydrolysis. The reaction of elemental tellurium with nitric acid yields tellurous acid (H₂TeO₃). scienceinfo.com This suggests that the hydrolysis of tellurium(IV) nitrate would likely produce tellurous acid or its dehydration product, tellurium dioxide (TeO₂), and nitric acid.
Te(NO₃)₄ + 3H₂O ⇌ H₂TeO₃ + 4HNO₃
Further dissociation of tellurous acid can occur, and in acidic conditions, cationic species like the telluryl ion (TeO₂H⁺) may also form. researchgate.net
Mechanistic Pathways of Tellurium(IV) Nitrate Reactions
Detailed kinetic studies specifically targeting reactions of tellurium(IV) nitrate are limited. However, research on the redox reactions of other Te(IV) compounds provides a framework for understanding its potential mechanistic pathways. The kinetics of Te(IV) reactions are often complex and highly dependent on the reaction medium, particularly pH. researchgate.netfrontiersin.org
The identification of transient species is crucial for elucidating reaction mechanisms. In the reactions of tellurium(IV) nitrate, several intermediate species can be postulated based on studies of related systems.
Hydrolyzed Cations: In acidic aqueous solutions, partially hydrolyzed species are likely intermediates. Electrochemical studies have identified the soluble HTeO₂⁺ ion as a product of tellurium oxidation in nitric acid, suggesting it is a stable intermediate in this medium. agh.edu.plresearchgate.net The telluryl ion, TeO₂H⁺, has also been proposed as an intermediate product in acidic solutions. researchgate.net
Radical Intermediates: Mechanistic investigations of the reaction between tellurium tetrachloride (TeCl₄) and alkynes have provided evidence for the participation of TeCl₃• centered radicals. researchgate.net By analogy, it is plausible that reactions of Te(NO₃)₄ could proceed via radical pathways involving the formation of Te(NO₃)₃• radical intermediates, particularly in non-aqueous media or under photochemical conditions.
The characterization of these intermediates often requires advanced spectroscopic techniques, as they are typically short-lived.
Thermal Decomposition Pathways and Products of Tellurium(IV) Nitrate
The study of the thermal decomposition of tellurium(IV) nitrate, Te(NO₃)₄, is crucial for understanding its stability and reactivity at elevated temperatures. This process involves the breakdown of the compound into simpler, more stable substances. The decomposition pathways of metal nitrates are often complex and can be influenced by various experimental conditions such as temperature, heating rate, and the surrounding atmosphere.
When heated, tellurium(IV) nitrate is anticipated to decompose, leading to the formation of tellurium dioxide (TeO₂), nitrogen dioxide (NO₂), and oxygen (O₂). The instability of the nitrate groups at higher temperatures leads to the cleavage of N-O bonds and the subsequent release of gaseous products.
A plausible, albeit general, reaction for the thermal decomposition of tellurium(IV) nitrate can be represented as:
Te(NO₃)₄(s) → TeO₂(s) + 4NO₂(g) + O₂(g)
It is important to note that the actual decomposition may occur in multiple steps, potentially involving the formation of intermediate oxynitrate species. The precise nature and stability of any such intermediates for tellurium(IV) nitrate would require detailed experimental investigation using techniques such as thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) to analyze the evolved gases.
Due to the absence of specific experimental data in the public domain regarding the thermal decomposition of Te(NO₃)₄, a detailed data table of decomposition temperatures and corresponding mass losses cannot be provided at this time. Research in this specific area would be beneficial to fully characterize the thermal behavior of this compound.
Coordination Chemistry of Tellurium Iv Nitrate Complexes
Ligand Exchange Dynamics and Equilibria
Detailed experimental studies on the ligand exchange dynamics and equilibria specifically for Tellurium(IV) nitrate (B79036) are not extensively documented in publicly available literature. However, the principles of ligand substitution reactions in coordination complexes provide a framework for understanding the potential behavior of Te(NO₃)₄ in solution.
Ligand exchange reactions involve the replacement of one or more ligands in a coordination sphere with other ligands. For Te(NO₃)₄, this would involve the substitution of nitrate ions by other Lewis bases. The lability of the Te-O(NO₂) bond would be a key factor governing these dynamics. Given the moderate electronegativity of tellurium and the potential for the nitrate ion to act as a leaving group, it is plausible that Te(NO₃)₄ complexes would undergo ligand exchange reactions.
The equilibrium of such reactions would be influenced by several factors, including:
The nature of the incoming ligand: Stronger Lewis bases would be expected to shift the equilibrium towards the formation of the new complex.
The solvent: The coordinating ability of the solvent can play a significant role, with coordinating solvents potentially participating in the reaction mechanism.
Concentration of reactants: As with any chemical equilibrium, the relative concentrations of Te(NO₃)₄, the incoming ligand, and the displaced nitrate ions will dictate the position of the equilibrium.
Table 1: Hypothetical Ligand Exchange Reaction Data for Te(NO₃)₄ (Note: The following data is illustrative and not based on published experimental results for Te(NO₃)₄)
| Incoming Ligand (L) | Solvent | Equilibrium Constant (K_eq) |
|---|---|---|
| Pyridine | Acetonitrile | 1.2 x 10² |
| Triphenylphosphine | Dichloromethane | 3.5 x 10¹ |
| Chloride (Cl⁻) | Water | 8.9 x 10³ |
Synthesis and Characterization of Novel Te(NO₃)₄ Adducts
While specific reports on the synthesis and characterization of a wide range of novel Te(NO₃)₄ adducts are scarce, the general methodologies for the preparation of coordination compounds can be applied. The synthesis would typically involve the reaction of Te(NO₃)₄ with a stoichiometric amount of the desired ligand in a suitable solvent.
Characterization of any newly synthesized adducts would rely on a combination of analytical techniques:
X-ray Crystallography: To determine the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the tellurium center.
Spectroscopic Methods: Infrared (IR) and Raman spectroscopy to probe the vibrations of the Te-ligand and nitrate bonds, and Nuclear Magnetic Resonance (NMR) spectroscopy (particularly ¹²⁵Te NMR) to study the electronic environment of the tellurium nucleus.
Elemental Analysis: To confirm the empirical formula of the synthesized adduct.
Research on tellurium catecholate complexes has demonstrated the synthesis of Te(IV) adducts with N-oxides, which were characterized crystallographically and computationally instras.comresearchgate.netnsf.gov. A similar approach could be envisioned for the synthesis of Te(NO₃)₄ adducts with various donor ligands.
Influence of Ligand Type on Tellurium Coordination Geometry
The coordination geometry of tellurium(IV) complexes is significantly influenced by the nature of the coordinating ligands. In its +4 oxidation state, tellurium possesses a stereochemically active lone pair of electrons, which, according to the Valence Shell Electron Pair Repulsion (VSEPR) theory, influences the geometry of the resulting complex.
The coordination number and geometry of Te(NO₃)₄ adducts would be expected to vary depending on the steric and electronic properties of the incoming ligands:
Monodentate Ligands: Small, monodentate ligands might lead to higher coordination numbers, potentially resulting in octahedral or distorted octahedral geometries.
Bidentate and Polydentate Ligands: Chelating ligands could form more stable complexes and impose specific geometries, such as trigonal bipyramidal or square pyramidal, depending on the ligand's bite angle and flexibility.
Steric Hindrance: Bulky ligands would likely lead to lower coordination numbers to minimize steric repulsion.
For instance, studies on organotellurium(IV) compounds have shown that the geometry around the tellurium atom can vary from distorted tetrahedral to trigonal bipyramidal ias.ac.in. It is reasonable to expect a similar diversity in the coordination geometries of Te(NO₃)₄ complexes.
Table 2: Predicted Coordination Geometries of Te(NO₃)₄ Adducts with Different Ligand Types (Note: This table presents predicted geometries based on general principles of coordination chemistry.)
| Ligand Type | Example Ligand | Predicted Coordination Number | Predicted Geometry |
|---|---|---|---|
| Small Monodentate | Ammonia (NH₃) | 6 | Distorted Octahedral |
| Bulky Monodentate | Triphenylphosphine (PPh₃) | 4 or 5 | Tetrahedral or Trigonal Bipyramidal |
| Bidentate | Ethylenediamine (en) | 6 | Distorted Octahedral |
| Planar Bidentate | 2,2'-Bipyridine (bpy) | 6 | Distorted Octahedral |
Spectroscopic Signatures of Coordination Changes
Spectroscopic techniques are invaluable for elucidating the coordination environment of metal complexes. Changes in the coordination sphere of Te(NO₃)₄ upon ligand substitution would be reflected in its various spectra.
Vibrational Spectroscopy (IR and Raman): The coordination of new ligands to the tellurium center would introduce new vibrational modes corresponding to the Te-ligand bonds. Furthermore, the vibrational modes of the nitrate ions would be sensitive to their coordination mode (monodentate, bidentate, or ionic). The number and position of the nitrate-related bands in the IR and Raman spectra can provide diagnostic information about its binding. For instance, the separation of combination bands in the 1700–1800 cm⁻¹ region of the IR spectrum can be used to distinguish between different nitrate coordination modes cdnsciencepub.comresearchgate.net.
¹²⁵Te Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹²⁵Te NMR is a powerful tool for probing the electronic environment of the tellurium nucleus huji.ac.il. The chemical shift of the ¹²⁵Te signal is highly sensitive to the nature of the ligands and the coordination geometry rsc.org. Upon ligand exchange, a significant change in the ¹²⁵Te chemical shift would be expected. The magnitude and direction of this shift would provide insights into the electronic effects of the new ligand. The typical chemical shift range for inorganic tellurium(IV) compounds is broad, which allows for the differentiation of various coordination environments uci.edu.
Applications of Tellurium Iv Nitrate in Advanced Materials Science
Precursor Chemistry for Tellurium-Containing Materials
As a precursor, tellurium(IV) nitrate (B79036) offers a soluble source of tellurium ions, which can be advantageous in solution-based synthesis methods. The chemistry of Te(NO₃)₄ allows for its participation in various reactions, including hydrolysis, reduction, and thermal decomposition, to yield elemental tellurium or tellurium-based compounds.
Tellurium-based nanomaterials, with their unique properties, have applications in diverse fields. The synthesis of these nanomaterials often involves the reduction of a tellurium precursor in a controlled environment.
Hydrothermal synthesis is a widely used method for producing crystalline nanoparticles from aqueous solutions at elevated temperatures and pressures. While specific studies detailing the use of tellurium(IV) nitrate as the primary precursor in hydrothermal synthesis are not extensively documented, the general principles of this method can be applied. In a typical hydrothermal process for tellurium nanowires, a tellurium source such as sodium tellurite (B1196480) is used. researchgate.net For instance, single crystalline tellurium nanowires have been synthesized via a hydrothermal-reduction process using Na₂TeO₃ and glucose as reactants. researchgate.net It is conceivable that tellurium(IV) nitrate could serve as the tellurium source, where it would be dissolved in a suitable solvent and subjected to hydrothermal conditions with a reducing agent to form tellurium nanoparticles. The morphology and size of the resulting nanoparticles would be influenced by factors such as temperature, reaction time, and the presence of surfactants. researchgate.netmdpi.comsemanticscholar.org
Table 1: Parameters in Hydrothermal Synthesis of Tellurium Nanomaterials
| Precursor | Reducing Agent | Surfactant | Temperature (°C) | Product Morphology | Reference |
|---|---|---|---|---|---|
| Na₂TeO₃ | Glucose | Sodium dodecyl benzene-sulfonate (SDBS) | 180 | Nanowires | researchgate.net |
Electrodeposition is a technique that uses an electric current to reduce dissolved metal cations to form a coherent metal coating on an electrode. This method is valuable for creating thin films of tellurium and its compounds. In the context of copper telluride thin film electrodeposition, copper nitrate has been used as the copper source in a nitric acid solution, with TeO₂ as the tellurium source. frontiersin.orgnih.gov The acidic nitrate environment suggests that tellurium(IV) nitrate could potentially be used as a tellurium precursor in similar electrochemical setups for depositing tellurium-containing thin films. The properties of the deposited film, such as thickness and morphology, can be controlled by adjusting the electrochemical parameters like potential, current density, and deposition time.
Other solution-based methods offer alternative routes to tellurium nanomaterials.
Thermal Decomposition: This method involves the decomposition of a precursor at elevated temperatures. While specific literature on the thermal decomposition of tellurium(IV) nitrate for nanomaterial synthesis is scarce, this approach is common for other metal nitrates. The process would likely involve heating a solution or a solid film of tellurium(IV) nitrate to induce its decomposition into tellurium oxide or elemental tellurium, depending on the atmosphere.
Micro-emulsion: Micro-emulsion techniques utilize water-in-oil or oil-in-water micro-emulsions as nanoreactors for the synthesis of nanoparticles. repositorioinstitucional.mx This method allows for precise control over particle size and morphology. repositorioinstitucional.mx A micro-emulsion containing a tellurium precursor in the aqueous phase could be mixed with another micro-emulsion containing a reducing agent to initiate the formation of tellurium nanoparticles within the micelles.
Sonication (Sonochemical Synthesis): Sonochemical methods use the energy of ultrasound to induce chemical reactions. This technique has been employed for the synthesis of tellurium nanostructures by reducing TeCl₄ in methanol (B129727) under ultrasonic irradiation. americanelements.com A similar approach could potentially be adapted using tellurium(IV) nitrate as the tellurium source, where the cavitation bubbles generated by ultrasound would provide the energy for the reduction reaction. americanelements.com
Tellurium is a p-type semiconductor with a narrow bandgap, making it suitable for various electronic applications. mdpi.comsemanticscholar.orgmdpi.com Tellurium-containing materials, such as cadmium telluride (CdTe), are prominent in the fabrication of thin-film solar cells. The production of these semiconductor materials often involves the deposition of thin films from various precursors. While organometallic compounds are common precursors in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for tellurium-containing films, the potential use of inorganic precursors like tellurium(IV) nitrate in solution-based deposition techniques for semiconductor fabrication remains an area for exploration. google.comgoogle.comgoogle.comgoogle.com
The unique optical and electronic properties of tellurium and its compounds make them valuable for optoelectronic devices, including photodetectors and infrared sensors. rsc.orgresearchgate.nethocityu.comopticsjournal.net The performance of these devices is highly dependent on the quality and morphology of the tellurium-based materials. mdpi.com Solution-based synthesis methods, which could potentially utilize tellurium(IV) nitrate, offer a cost-effective and scalable approach to producing nanostructured tellurium for these applications. rsc.org For example, tellurium nanosheets prepared by a rapid solution method have shown good photoresponse and stability as a photoanode material in a photoelectrochemical (PEC)-type photodetector. rsc.org
Synthesis of Tellurium-Based Nanomaterials
Catalytic Applications of Te(NO3)4
Tellurium(IV) nitrate, Te(NO₃)₄, is a compound that, while not as extensively studied as other tellurium derivatives, holds potential in various catalytic applications. Its utility stems from the Lewis acidic nature of the tellurium(IV) center and the oxidizing properties of the nitrate groups. Research into its specific catalytic roles is an emerging area, with much of the current understanding extrapolated from the broader knowledge of organotellurium chemistry.
Application in Microwave-Assisted Pyrolysis and Gasification
Microwave-assisted pyrolysis and gasification are advanced thermochemical conversion technologies for biomass and plastic waste into biofuels and valuable chemicals. mdpi.comresearchgate.netmdpi.com The efficiency and product selectivity of these processes can be significantly enhanced by the use of catalysts. mdpi.commdpi.com Catalysts in pyrolysis can promote the cracking of large organic molecules into smaller, more valuable hydrocarbons, and in gasification, they can enhance the production of syngas (a mixture of hydrogen and carbon monoxide). unina.ityoutube.com
Currently, there is no specific information available in the scientific literature detailing the direct application of tellurium(IV) nitrate as a catalyst in microwave-assisted pyrolysis or gasification. The catalysts typically used in these processes are zeolites, metal oxides, and alkali and alkaline earth metals. mdpi.commdpi.com While tellurium compounds are known to have catalytic activity in other areas, their potential in high-temperature biomass and plastic conversion remains an unexplored field of research.
Heterogeneous and Homogeneous Catalysis Investigations
The investigation of tellurium(IV) nitrate in both heterogeneous and homogeneous catalysis is a nascent field. However, the known chemistry of tellurium compounds allows for informed speculation on its potential roles.
Homogeneous Catalysis: In a homogeneous setting, tellurium(IV) nitrate could potentially serve as a catalyst in solution-phase reactions. Its solubility in certain organic solvents would be a prerequisite for such applications. The Lewis acidic Te(IV) center could activate substrates, and the nitrate ligands could participate in redox processes or be displaced by other ligands. Organotellurium compounds have been studied as homogeneous catalysts in various reactions, including the oxidation of thiols. mdpi.comresearchgate.net
Heterogeneous Catalysis: For heterogeneous applications, tellurium(IV) nitrate could serve as a precursor to supported tellurium oxide catalysts. Tellurium dioxide (TeO₂), a known catalyst and catalyst support, can be prepared by the thermal decomposition of basic tellurium nitrate (Te₂O₄·HNO₃) at temperatures above 400 °C. wikipedia.orgatamanchemicals.com This TeO₂ can then be used as a catalyst itself or be supported on materials like silica (B1680970) or alumina (B75360) to create a heterogeneous catalyst. nih.gov These supported catalysts would offer the advantages of easy separation from the reaction mixture and potential for recycling. While direct studies on heterogeneous catalysis using tellurium(IV) nitrate are scarce, the synthesis of active catalytic materials from it represents a significant indirect application.
Advanced Materials for Energy Storage and Conversion
Tellurium-based materials are of significant interest for applications in energy storage and conversion, including solar cells and thermoelectric devices. usgs.gov Tellurium(IV) nitrate can play a crucial role as a precursor in the synthesis of these advanced materials.
The synthesis of tellurium-containing nanomaterials, such as nanoparticles and nanowires, is an active area of research for applications in next-generation batteries and solar cells. nih.govamericanelements.com Solution-based synthesis methods often require a soluble source of tellurium, and tellurium(IV) nitrate, or solutions prepared by dissolving tellurium in nitric acid, can serve this purpose. google.com For example, the preparation of bismuth telluride (Bi₂Te₃), a well-known thermoelectric material, can be achieved through a chemical solution route where a bismuth/tellurium solution is prepared by dissolving tellurium in nitric acid. google.comresearchgate.netdergipark.org.tr This process inherently involves the formation of tellurium(IV) nitrate in the solution.
In the field of photovoltaics, cadmium telluride (CdTe) is a leading material for thin-film solar cells. usgs.gov The synthesis of CdTe quantum dots and thin films can be accomplished through various methods, some of which may utilize a tellurium precursor derived from a nitrate-based solution. The quality and properties of the resulting semiconductor material are highly dependent on the purity and reactivity of the precursors used.
The table below summarizes the properties of some tellurium-based energy materials for which tellurium nitrate could potentially serve as a precursor in their synthesis.
| Material | Application | Key Properties | Potential Role of Te(NO₃)₄ |
| Bismuth Telluride (Bi₂Te₃) | Thermoelectric Devices | High Seebeck coefficient, low thermal conductivity | Precursor in solution-based synthesis google.comresearchgate.netdergipark.org.tr |
| Cadmium Telluride (CdTe) | Thin-Film Solar Cells | Optimal bandgap for solar absorption, high absorption coefficient | Precursor for quantum dot and thin-film synthesis |
| Tellurium Nanoparticles/Nanowires | Batteries, Solar Cells | High surface area, quantum confinement effects | Soluble tellurium source for nanomaterial synthesis nih.govamericanelements.com |
Computational and Theoretical Studies of Tellurium Iv Nitrate
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the chemical bonding and properties of a molecule. For a heavy element compound like Tellurium(IV) nitrate (B79036), these calculations must account for a large number of electrons and relativistic effects.
Density Functional Theory (DFT) Analysis
Density Functional Theory (DFT) is a workhorse of computational chemistry used to investigate the electronic structure of many-body systems. DFT methods are employed to determine optimized molecular geometries, energies, and other electronic properties. core.ac.ukekb.eg For a molecule like Te(NO₃)₄, a DFT analysis would typically begin with geometry optimization to find the most stable arrangement of atoms in space.
Calculations for other Tellurium(IV) compounds have successfully used hybrid exchange-correlation functionals like B3LYP to study stability and vibrational spectra. core.ac.uk A theoretical study on Te(NO₃)₄ would likely involve evaluating various functionals and basis sets to accurately model the interactions between the central tellurium atom and the four nitrate ligands. Key outputs from a DFT analysis would include optimized bond lengths, bond angles, total energy, and the distribution of electron density, which dictates the molecule's reactivity. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electronic transitions and chemical reactivity. ekb.egresearchgate.net
Ab Initio and Post-Hartree-Fock Methods
Ab initio—meaning "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on physical constants without empirical data. wikipedia.org The simplest ab initio approach is the Hartree-Fock (HF) method, which provides a good starting point but neglects the full effects of electron correlation. wikipedia.orgchemeurope.com
To achieve higher accuracy, particularly for systems with complex electronic structures like Te(NO₃)₄, post-Hartree-Fock methods are necessary. wikipedia.org These methods build upon the HF calculation to better account for the correlated motion of electrons. wikipedia.org Techniques such as Møller-Plesset perturbation theory (MP2, MP3, etc.) and Coupled Cluster (CC) theory offer systematic improvements in accuracy, albeit at a significantly higher computational cost. chemeurope.comnih.gov For heavy elements like tellurium, it is also crucial to incorporate relativistic effects, which can significantly alter the electronic properties. arxiv.org Studies on analogous compounds like tellurium(IV) halides have utilized methods such as MP2, CCSD, and CCSD(T) to obtain precise geometric and vibrational data. nih.gov A comprehensive study of Te(NO₃)₄ would likely employ a composite approach, combining these high-level methods to accurately predict its energetic and structural properties. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior
While electronic structure calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on a force field, which describes the potential energy of the system. umd.edu
For Tellurium(IV) nitrate, MD simulations could provide crucial insights into its behavior in a solution. Simulations of aqueous sodium nitrate have been used to investigate the behavior of the nitrate ion at interfaces and in bulk solution, revealing details about its coordination with water molecules and its orientation. nih.govpnnl.govacs.orgresearchgate.net An MD simulation of Te(NO₃)₄ in a solvent like water would track the trajectories of all atoms, revealing:
Solvation Structure: How solvent molecules arrange around the Te(NO₃)₄ molecule.
Conformational Dynamics: The flexibility of the nitrate ligands and their rotation around the Te-O bonds.
Ion Pairing: If the compound dissociates in solution, MD can simulate the interactions between the resulting tellurium-containing cation and the nitrate anions.
These simulations are computationally intensive and require an accurate force field, which may need to be specifically parameterized for the tellurium center by fitting to high-level ab initio calculations. umd.edu
Prediction of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting spectroscopic data, which serve as experimental fingerprints of a molecule.
Vibrational Frequency Calculations
Theoretical vibrational frequency calculations are a standard output of geometry optimization studies using methods like DFT. nih.gov These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in infrared (IR) and Raman spectra. The calculated spectrum can be compared with experimental data to confirm the structure of a synthesized compound.
For Te(NO₃)₄, calculations would predict several types of vibrational modes, including:
Te-O stretching frequencies: Associated with the bonds between tellurium and the oxygen atoms of the nitrate groups.
N-O stretching frequencies: Within the nitrate ligands, these are often strong indicators of the coordination environment.
Bending and Torsional modes: Lower frequency vibrations corresponding to changes in bond angles and rotations.
The results are typically presented in a table listing the frequency (in cm⁻¹), the symmetry of the mode, and its intensity. It is common practice to apply a scaling factor to the calculated harmonic frequencies to better match them with experimental anharmonic frequencies. nih.gov
| Mode Number | Symmetry | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Assignment |
|---|---|---|---|---|
| 1 | A' | 1610 | 1585 | N-O Asymmetric Stretch |
| 2 | A' | 1305 | 1285 | N-O Symmetric Stretch |
| 3 | A' | 1020 | 1005 | N-O Stretch |
| 4 | A' | 790 | 778 | O-N-O Bend |
| 5 | A" | 450 | 440 | Te-O Stretch |
| 6 | A' | 280 | 275 | O-Te-O Bend |
Note: The data in this table is hypothetical and serves as an example of the output from a computational study. The assignments are based on typical frequency ranges for nitrate-containing compounds. nist.gov
Electronic Band Structure Analysis (for derived materials)
Tellurium(IV) nitrate can serve as a precursor for the synthesis of tellurium-based materials, such as tellurium dioxide (TeO₂) or other tellurates. For these solid-state materials, particularly if they are semiconductors, the electronic band structure is a critical property. The band structure describes the ranges of energy that an electron is allowed to have (energy bands) and the ranges it is forbidden from having (band gaps).
First-principles calculations are used to compute the band structure of crystalline materials. aps.org For elemental tellurium, a p-type semiconductor, calculations have shown it has a narrow, direct band gap. researchgate.netsemanticscholar.orgmdpi.com Theoretical studies using DFT with different functionals (like GGA-PBE and HSE06) have been performed to predict this band gap, with results varying depending on the level of theory. semanticscholar.org These calculations reveal how the electronic properties of tellurium-based materials are suitable for applications in thermoelectrics, electronics, and optoelectronics. nih.govnih.gov Understanding the band structure of materials derived from Te(NO₃)₄ is essential for designing new functional materials for these applications. aps.orgresearchgate.netrsc.org
| Computational Method | Calculated Band Gap (eV) | Reference |
|---|---|---|
| Experimental Value | ~0.33 - 0.35 | researchgate.netsemanticscholar.org |
| GGA-PBE Functional | 0.052 | semanticscholar.org |
| HSE06 Functional | 0.32 | semanticscholar.org |
Advanced Analytical Techniques for Probing Tellurium Iv Nitrate Chemistry
High-Resolution X-ray Diffraction for Structural Refinement
High-resolution X-ray diffraction (XRD) is a cornerstone technique for elucidating the precise three-dimensional atomic arrangement within a crystalline solid. For tellurium nitrate (B79036), XRD studies have been crucial in defining its structure, which is more complex than a simple Te(NO₃)₄ formula suggests. Research has focused on a compound often referred to as basic tellurium nitrate, formed from the dissolution of tellurium or tellurium dioxide in nitric acid.
Early structural determination identified the compound as Te₂O₄·HNO₃. iaea.org It was found to crystallize in the orthorhombic system with the space group Pnma. Later, more refined studies using automatic diffractometer data led to a reformulation of the compound as (Te₂O₄H)⁺(NO₃)⁻. This refinement provided a more accurate picture of the structure, describing it as consisting of a positively charged, two-dimensional puckered (Te₂O₄H)⁺ network, with discrete nitrate anions (NO₃)⁻ situated between these layers. iaea.org
The structure consists of puckered layers of tellurium and oxygen atoms. iaea.org Within these layers, each tellurium atom is connected to another through two oxygen bridges and to two other tellurium atoms via single oxygen bridges. iaea.org The coordination around the tellurium(IV) atom is described as a trigonal bipyramid, with Te-O bond lengths varying between 1.88 Å and 2.16 Å. iaea.org The shortest distance between tellurium atoms is 3.27 Å. iaea.org This detailed structural information, obtained through meticulous refinement of XRD data, is fundamental to understanding the chemistry of this basic tellurium nitrate.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | iaea.org |
| Space Group | Pnma | iaea.org |
| Unit Cell Dimension a | 14.607(1) Å | iaea.org |
| Unit Cell Dimension b | 8.801(1) Å | iaea.org |
| Unit Cell Dimension c | 4.4633(4) Å | iaea.org |
| Refinement R-factor | 0.036 (3.6%) | iaea.org |
Electron Microscopy for Morphological and Compositional Analysis of Derived Materials (e.g., SEM, TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for investigating the morphology (shape and size) and composition of materials derived from tellurium compounds, including potential products from tellurium(IV) nitrate. Tellurium nitrate can serve as a precursor for synthesizing tellurium-based nanomaterials, such as tellurium dioxide (TeO₂), which often exhibit unique morphologies. electrochemsci.orgkashanu.ac.irmdpi.com
Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface. For instance, in the analysis of TeO₂ nanoparticles synthesized via a hydrothermal route, SEM images revealed a uniform, spherical shape. electrochemsci.org In other studies, SEM has been used to characterize the morphology of tellurium nanostructures, identifying nanotubes, nanowires, and nanorods. nih.gov This technique is crucial for understanding how synthesis conditions, potentially involving a tellurium nitrate precursor, influence the final morphology of the derived material. mdpi.comrsc.org
Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal structure and precise size and shape of nanoparticles. TEM analysis of TeO₂ nanoparticles has confirmed their spherical and uniform shape with particle sizes around 12 nm. bohrium.com For tellurium nanostructures, TEM images can reveal details such as the scrolled nature of nanotubes or the uniform width of nanorods. nih.gov When combined with Energy-Dispersive X-ray Spectroscopy (EDX), both SEM and TEM can provide elemental composition analysis, confirming the presence of tellurium and oxygen in derived oxide materials and detecting any impurities. kashanu.ac.irkashanu.ac.ir
Advanced Spectroscopic Methods (e.g., X-ray Photoelectron Spectroscopy (XPS), Auger Electron Spectroscopy (AES)) for Surface and Elemental Analysis
Surface-sensitive spectroscopic techniques like XPS and AES are vital for analyzing the elemental composition and, crucially, the chemical (oxidation) states of tellurium in tellurium(IV) nitrate and its transformation products.
X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and chemical states at a material's surface. For tellurium compounds, XPS analysis focuses on the binding energies of core-level electrons, most commonly the Te 3d electrons. The binding energy is sensitive to the oxidation state of the tellurium atom. Tellurium in its +4 oxidation state, as expected in Te(NO₃)₄ and its decomposition product TeO₂, has a characteristic Te 3d₅/₂ binding energy of approximately 576.1-576.4 eV. harwellxps.guruthermofisher.comresearchgate.net This is distinctly higher than the binding energy for elemental tellurium (Te⁰), which is around 573.0 eV. thermofisher.com This ability to distinguish between oxidation states makes XPS an invaluable tool for monitoring the conversion of tellurium(IV) nitrate to other forms, such as elemental tellurium or other oxides, and for detecting surface oxidation or reduction. harwellxps.guruaip.orgresearchgate.net The spin-orbit splitting between the Te 3d₅/₂ and Te 3d₃/₂ peaks is consistently around 10.4 eV, further confirming the element's presence. harwellxps.guru
| Chemical State | Te 3d₅/₂ Binding Energy (eV) | Reference |
|---|---|---|
| Te (metal) | ~573.0 | thermofisher.com |
| TeO₂ (Te⁴⁺) | ~576.3 | thermofisher.comthermofisher.com |
| TeO₃ (Te⁶⁺) | ~577.3 | harwellxps.guru |
Auger Electron Spectroscopy (AES) , like XPS, provides surface elemental analysis. youtube.com It uses a focused electron beam to excite atoms, which then emit characteristic Auger electrons. youtube.com AES can be used to create two-dimensional maps of elemental distribution on a surface and can be combined with ion beam sputtering to perform depth profiling, analyzing the composition as a function of depth into the material. youtube.com This is particularly useful for studying thin films or surface layers on materials derived from tellurium nitrate, ensuring compositional homogeneity or characterizing layered structures.
Thermal Analysis Techniques (e.g., TGA, DTA) for Decomposition Studies
Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for studying the thermal stability and decomposition pathways of tellurium(IV) nitrate. These methods measure changes in a material's physical and chemical properties as a function of temperature. slideshare.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For a metal nitrate hydrate, the TGA curve typically shows initial mass loss steps corresponding to the loss of water molecules (dehydration), followed by further mass loss at higher temperatures due to the decomposition of the nitrate groups. mdpi.comresearchgate.net The thermal decomposition of metal nitrates generally leads to the formation of the corresponding metal oxide, with the release of nitrogen oxides (NOx) and oxygen. epa.govresearchgate.netnih.gov For tellurium(IV) nitrate, the expected final solid product upon complete decomposition in an oxidizing atmosphere would be tellurium dioxide (TeO₂), the most stable oxide of tellurium. wikipedia.orgwikipedia.org The TGA thermogram would quantify the temperature ranges for these decomposition steps and confirm the stoichiometry of the final oxide product.
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. The resulting DTA curve shows peaks corresponding to thermal events. Endothermic peaks (temperature lag) indicate processes that absorb heat, such as melting or dehydration, while exothermic peaks (temperature lead) signify heat-releasing processes, like crystallization or certain decomposition reactions. researchgate.net By running TGA and DTA simultaneously, one can correlate mass loss events with their energetic nature. For tellurium(IV) nitrate, DTA would identify the endothermic events of dehydration and the subsequent, often complex, endothermic or exothermic events associated with the breakdown of the nitrate structure and formation of the final tellurium oxide. researchgate.net
Q & A
Q. Answer :
Ventilation : Use fume hoods to avoid inhalation of NOₓ gases or Te-containing dust .
PPE : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is required for powder handling .
Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal. Collect Te residues for recycling .
[Advanced] How can researchers resolve contradictions in reported decomposition temperatures of Te(NO₃)₄ derivatives?
Answer :
Discrepancies (e.g., 190–300°C vs. 400°C) arise from:
Compound variability : Basic nitrates like Te₂O₄·HNO₃ (decomposing at 400°C) vs. TeO₂·NO₃ .
Analytical methods : TGA heating rates (e.g., 5°C/min vs. 10°C/min) affect observed decomposition ranges .
Methodological resolution :
- Conduct controlled TGA/DSC with identical parameters (heating rate, atmosphere).
- Use XRD to confirm the starting material’s phase purity .
[Advanced] What advanced techniques characterize the coordination geometry of Te(IV) in nitrate complexes?
Q. Answer :
X-ray Diffraction (XRD) : Resolve crystal structure to confirm Te(IV) in a distorted octahedral geometry .
Raman Spectroscopy : Identify ν(Te-O) and ν(NO₃⁻) vibrational modes to infer ligand bonding .
EXAFS : Probe Te local coordination environment in amorphous phases .
[Advanced] How can Te(NO₃)₄ be utilized in materials science applications?
Q. Answer :
Precursor for tellurium oxides : Decompose Te(NO₃)₄ at 400°C to produce high-purity TeO₂ for optical glass or piezoelectric materials .
Thin-film synthesis : Electrochemical deposition using Te(NO₃)₄ electrolytes for Bi₂Te₃/CdTe core-shell structures (e.g., thermoelectric devices) .
[Advanced] What computational methods predict the stability of Te(NO₃)₄ under varying pH?
Q. Answer :
DFT Calculations : Model hydrolysis reactions (e.g., Te(NO₃)₄ + H₂O → TeO(OH)⁺ + NO₃⁻) to estimate Gibbs free energy changes .
Speciation Modeling : Use software like PHREEQC to simulate Te(IV) species distribution in HNO₃/H₂O systems .
[Basic] How can researchers detect trace impurities in Te(NO₃)₄ samples?
Q. Answer :
ICP-MS : Quantify metallic impurities (e.g., Se, Sb) with detection limits <1 ppb .
Ion Chromatography : Analyze residual nitrate/nitrite ions .
[Advanced] What mechanistic insights explain Te(NO₃)₄ reactivity in redox reactions?
Q. Answer :
Electrochemical Studies : Cyclic voltammetry in HNO₃ reveals Te(IV)/Te(0) redox couples at −0.2 V (vs. Ag/AgCl) .
Kinetic Analysis : Monitor NOₓ gas evolution rates to infer reaction pathways (e.g., autocatalytic decomposition) .
[Advanced] How does Te(NO₃)₄ compare to other Te(IV) precursors (e.g., TeCl₄) in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
